N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the cyclohexenyl-ethyl intermediate: This can be achieved through the reaction of cyclohexene with an appropriate alkylating agent under acidic or basic conditions.
Synthesis of the dimethylsulfamoyl-piperidinyl intermediate: This involves the reaction of piperidine with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Coupling of intermediates: The final step involves the coupling of the cyclohexenyl-ethyl intermediate with the dimethylsulfamoyl-piperidinyl intermediate using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, water
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical assays and studies.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide
- N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)urea
Uniqueness
The uniqueness of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide lies in its specific structural features, which confer distinct chemical properties and potential applications. The presence of the oxalamide linkage, cyclohexenyl group, and dimethylsulfamoyl-piperidinyl moiety differentiates it from other similar compounds and may result in unique biological activity or chemical reactivity.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O4S/c1-21(2)27(25,26)22-12-9-16(10-13-22)14-20-18(24)17(23)19-11-8-15-6-4-3-5-7-15/h6,16H,3-5,7-14H2,1-2H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQVGUXPHQDUED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NCCC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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